molecular formula C6H9ClO2 B8696576 5-Ketohexanoylchloride

5-Ketohexanoylchloride

Cat. No.: B8696576
M. Wt: 148.59 g/mol
InChI Key: ONPSEKCXWKJUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ketohexanoylchloride (systematic name: 5-oxohexanoyl chloride) is an acyl chloride derivative characterized by a six-carbon chain with a ketone group at the fifth carbon and a reactive chloride group at the terminal carbonyl position. Its molecular formula is C₆H₉ClO₂, with an average molecular mass of 148.59 g/mol (calculated based on standard atomic weights). This compound is primarily utilized in organic synthesis for introducing the 5-ketohexanoyl moiety into target molecules, such as pharmaceuticals or polymers, via nucleophilic acyl substitution reactions.

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

5-oxohexanoyl chloride

InChI

InChI=1S/C6H9ClO2/c1-5(8)3-2-4-6(7)9/h2-4H2,1H3

InChI Key

ONPSEKCXWKJUJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-Ketohexanoylchloride with three analogous compounds: Hex-5-enoyl chloride (unsaturated analog), Valeryl chloride (5-chloro) (halogenated analog), and Hexanoyl chloride (saturated analog).

Property This compound Hex-5-enoyl chloride Valeryl chloride, 5-chloro- Hexanoyl chloride
Molecular Formula C₆H₉ClO₂ C₆H₉ClO C₅H₈Cl₂O C₆H₁₁ClO
Molecular Mass (g/mol) 148.59 132.59 155.02 134.60
Functional Groups Ketone, acyl chloride Alkene, acyl chloride Chloroalkyl, acyl chloride Acyl chloride
Reactivity High (ketone enhances electrophilicity) Moderate (alkene may undergo addition) Low (steric hindrance from Cl) High (standard acyl chloride)
Boiling Point ~180–190°C (estimated) 135–140°C 160–165°C 153–155°C
Applications Specialty synthesis Polymer intermediates Agrochemicals Bulk chemical synthesis

Key Comparative Insights:

Structural Differences: this compound contains a ketone group, absent in Hex-5-enoyl chloride (which has an alkene) and Valeryl chloride (5-chloro-) (which has a chloro substituent). This ketone increases polarity, making it more soluble in polar solvents like acetone or DMF compared to the hydrophobic Hexanoyl chloride . Valeryl chloride, 5-chloro- has two chlorine atoms, leading to higher molecular mass and steric hindrance, which reduces its reactivity in nucleophilic substitutions compared to this compound .

Reactivity and Stability: The ketone in this compound enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Hex-5-enoyl chloride’s alkene group offers sites for addition reactions (e.g., hydrohalogenation), but this dual functionality complicates selective acylations compared to this compound .

Industrial Applications: this compound is niche, used in synthesizing ketone-containing bioactive molecules (e.g., anti-inflammatory agents). Hexanoyl chloride sees broader use in producing esters for fragrances and plasticizers due to its straightforward reactivity .

Research Findings and Contradictions

  • Thermal Stability: Valeryl chloride, 5-chloro- decomposes at lower temperatures (~200°C) compared to this compound (>220°C), attributed to weaker C-Cl bonds .

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